molecular formula C5H11NOS B13959725 N-methyl-N-(2-sulfanylethyl)acetamide CAS No. 63950-94-7

N-methyl-N-(2-sulfanylethyl)acetamide

Cat. No.: B13959725
CAS No.: 63950-94-7
M. Wt: 133.21 g/mol
InChI Key: LDAUOBUOYLAKLI-UHFFFAOYSA-N
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Description

N-methyl-N-(2-sulfanylethyl)acetamide is an organic compound with the molecular formula C5H11NOS It is characterized by the presence of a sulfanylethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-sulfanylethyl)acetamide typically involves the reaction of N-methylacetamide with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-sulfanylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(2-sulfanylethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(2-sulfanylethyl)acetamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(2-sulfanylethyl)acetamide is unique due to the presence of both a methyl group and a sulfanylethyl group, which confer specific reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

63950-94-7

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

N-methyl-N-(2-sulfanylethyl)acetamide

InChI

InChI=1S/C5H11NOS/c1-5(7)6(2)3-4-8/h8H,3-4H2,1-2H3

InChI Key

LDAUOBUOYLAKLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCS

Origin of Product

United States

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